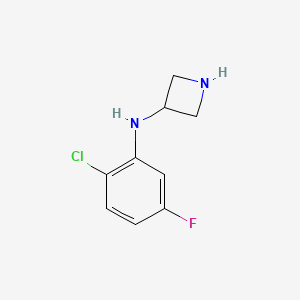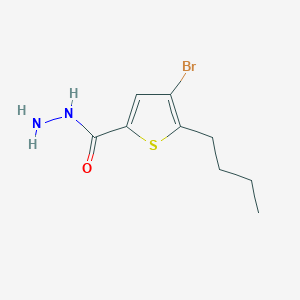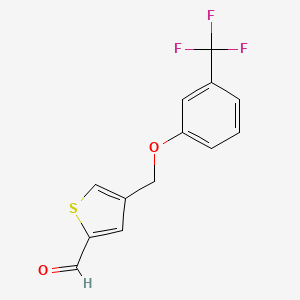![molecular formula C13H12FNO B12073870 (5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12073870.png)
(5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol is an organic compound characterized by a biphenyl structure with an amino group at the 5-position, a fluorine atom at the 4’-position, and a hydroxymethyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol typically involves multi-step organic reactions One common method starts with the nitration of 4’-fluoro-[1,1’-biphenyl] to introduce a nitro group at the 5-position This is followed by reduction to convert the nitro group to an amino group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of catalysts to improve yield and selectivity. Solvent recycling and waste minimization are also critical aspects of industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The amino group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)carboxylic acid.
Reduction: (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methane.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of biphenyl derivatives. It serves as a model compound for understanding the interaction of fluorinated biphenyls with biological systems.
Medicine
In medicinal chemistry, (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol is investigated for its potential as a pharmacophore. Its structure allows for the exploration of new drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and liquid crystals. Its unique properties contribute to the development of materials with specific electronic and optical characteristics.
Mecanismo De Acción
The mechanism of action of (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The amino and hydroxymethyl groups can form hydrogen bonds with biological targets, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
(5-Amino-[1,1’-biphenyl]-3-yl)methanol: Lacks the fluorine atom, which can affect its biological activity and chemical reactivity.
(4’-Fluoro-[1,1’-biphenyl]-3-yl)methanol: Lacks the amino group, which can influence its interaction with biological targets.
(5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)ethanol: Has an ethyl group instead of a hydroxymethyl group, affecting its solubility and reactivity.
Uniqueness
The presence of both an amino group and a fluorine atom in (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol makes it unique. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, while the amino group allows for further chemical modifications.
Propiedades
Fórmula molecular |
C13H12FNO |
|---|---|
Peso molecular |
217.24 g/mol |
Nombre IUPAC |
[3-amino-5-(4-fluorophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H12FNO/c14-12-3-1-10(2-4-12)11-5-9(8-16)6-13(15)7-11/h1-7,16H,8,15H2 |
Clave InChI |
IHTNYSGSGIHQQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=CC(=C2)CO)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12073808.png)
![2-(5-Fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073818.png)

![2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B12073825.png)


![6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12073838.png)







